molecular formula C22H20ClN3O2 B11987414 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide CAS No. 324072-73-3

2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide

Cat. No.: B11987414
CAS No.: 324072-73-3
M. Wt: 393.9 g/mol
InChI Key: DDCFOJKWVPCLAP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a chlorophenoxy group and a diazenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with phenoxy acetamide. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. . The reaction is typically carried out at temperatures ranging from 20-65°C to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid for diazotization, sodium nitrite for coupling reactions, and various organic solvents to maintain reaction stability .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenoxy derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets. It can mimic the auxin growth hormone, leading to uncontrolled growth in plants . This property makes it useful as a herbicide. The compound’s molecular structure allows it to bind to specific receptors, triggering a cascade of biochemical reactions that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide apart is its unique combination of a chlorophenoxy group and a diazenyl group. This structural arrangement provides it with distinct chemical properties, making it more versatile in various applications compared to its similar counterparts .

Properties

CAS No.

324072-73-3

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C22H20ClN3O2/c1-15-5-3-4-6-21(15)26-25-18-9-12-20(16(2)13-18)24-22(27)14-28-19-10-7-17(23)8-11-19/h3-13H,14H2,1-2H3,(H,24,27)

InChI Key

DDCFOJKWVPCLAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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